7-(エチルチオ)-3-エチル-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-2-イル)-N-((テトラヒドロフラン-2-イル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H18N6O2S and its molecular weight is 322.39. The purity is usually 95%.
BenchChem offers high-quality 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- [1,2,3]トリアゾロ[4,5-d]ピリミジン骨格は、リジン特異的脱メチル化酵素1(LSD1)の新しい阻害剤を設計するためのテンプレートとして検討されてきました。 ドッキング研究は、ピリジン環の窒素原子と特定の残基(例:Met332)との相互作用がこのシリーズの活性の向上に寄与することを示唆しています .
- 研究者は、1,2,3-トリアゾロ[4,5-d]ピリミジン誘導体の抗増殖効果を調査してきました。 彼らの活性を関連付ける主な記述子が特定されており、将来は効率的かつ新規な薬剤のスクリーニングに役立つ可能性があります .
- c-Met受容体チロシンキナーゼは、有望な「薬剤標的」です。 [1,2,3]トリアゾロ[4,5-d]ピリミジン骨格をベースとした化合物は、c-Metの潜在的な阻害剤として研究されており、初期段階の臨床試験で有望な結果が得られています .
- [1,2,3]トリアゾロ[4,5-d]ピリミジンファミリーには、1,2,3-トリアゾロ[4,5-b]ピラジン、1,2,3-トリアゾロ[4,5-c]ピリダジンなど、さまざまな構造バリアントが含まれています。 研究者は合成アプローチを探求し、その特性と潜在的な用途について報告しています .
LSD1阻害
抗増殖効果
c-Met受容体チロシンキナーゼ阻害
合成アプローチと構造バリアント
作用機序
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 and inhibits its activity . It has been identified as a reversible LSD1 inhibitor and shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound .
Biochemical Pathways
The inhibition of LSD1 leads to changes in the methylation status of histones, particularly histone H3. This can affect the transcriptional activity of various genes, leading to changes in cell proliferation and migration .
Pharmacokinetics
The compound’s potency against lsd1 (ic50 = 0564 μM) suggests it may have good bioavailability .
Result of Action
When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed . This suggests that the compound could have potential therapeutic effects in the context of LSD1-overexpressing tumors.
生物活性
The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a triazolo-pyrimidine derivative that has garnered attention for its potential biological activities. The triazolo[4,5-d]pyrimidine structure is known for its stability and ability to interact with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound features a triazolo-pyrimidine core linked via a thioether to an acetamide group. The presence of the tetrahydrofuran moiety adds to its structural complexity and may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the triazolo[4,5-d]pyrimidine scaffold exhibit various biological activities, including:
- Antiproliferative Activity : Studies have shown that triazolo[4,5-d]pyrimidines can inhibit the proliferation of cancer cells. For instance, one study reported that compounds with this scaffold demonstrated significant activity against human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines, with IC50 values indicating effective inhibition of cell growth .
- Antiplatelet Activity : Triazolo[4,5-d]pyrimidine derivatives are also noted for their antiplatelet effects. They act as antagonists of P2Y ADP receptors, which play a crucial role in platelet aggregation. This activity is particularly relevant in the context of thrombotic disorders .
- Antibacterial Properties : Some derivatives have shown antibacterial activity against Gram-positive bacteria. Research on ticagrelor analogues suggests that modifications to the triazolo-pyrimidine structure can lead to distinct mechanisms of action for antiplatelet and antibacterial effects .
Antiproliferative Studies
A significant investigation into the antiproliferative effects of triazolo[4,5-d]pyrimidines was conducted using various cancer cell lines. The results indicated that the presence of the triazole ring contributed to lower IC50 values compared to traditional amide structures:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 18 | HMEC-1 | 9.6 ± 0.7 |
Parent Compound 17 | HMEC-1 | 41 ± 3 |
This suggests that the triazole moiety enhances biological activity by improving binding interactions within cellular targets .
Antiplatelet Activity
The antiplatelet mechanism was elucidated through in vitro assays demonstrating that certain derivatives maintained high potency while exhibiting favorable metabolic stability:
Compound | Activity | Mechanism |
---|---|---|
Compound A | High Potency | P2Y ADP Antagonist |
Compound B | Moderate Potency | P2Y ADP Antagonist |
These findings highlight the potential therapeutic applications of these compounds in managing cardiovascular diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications to the triazolo[4,5-d]pyrimidine core can significantly affect biological activity. For example:
特性
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-2-19-12-11(17-18-19)13(16-8-15-12)22-7-10(20)14-6-9-4-3-5-21-9/h8-9H,2-7H2,1H3,(H,14,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRLWLKPOGPFNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCC3CCCO3)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。